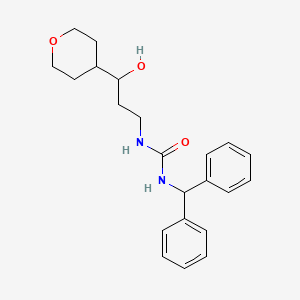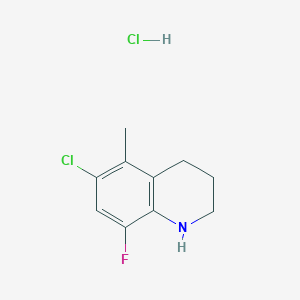
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2470439-30-4 . It has a molecular weight of 236.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride . The InChI Code is 1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10 (7)9 (12)5-8 (6)11;/h5,13H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 236.12 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound’s fluorine substitution and quinoline scaffold make it an attractive candidate for drug development. Medicinal chemists explore its derivatives to design new pharmaceutical agents. Potential applications include antiviral, antibacterial, or anticancer drugs. For instance, molecular docking studies have investigated its anti-HIV-1 activity .
Chemical Biology
EN300-27082279 may find applications in chemical biology studies. Its interactions with biological macromolecules (such as proteins or nucleic acids) could be explored. Researchers investigate its binding affinity, cellular uptake, and potential therapeutic targets.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
It’s worth noting that many similar compounds interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds often affect multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-27082279 . These factors can include pH, temperature, presence of other molecules, and more .
Propiedades
IUPAC Name |
6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLSZVNJEXUDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

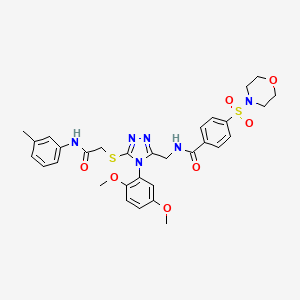
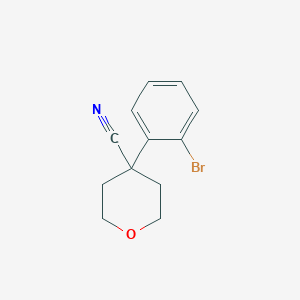
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)
![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)
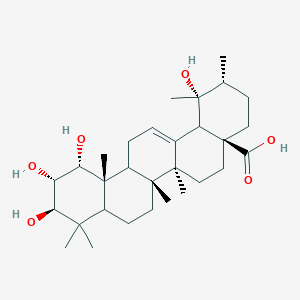
![2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2775953.png)
![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)
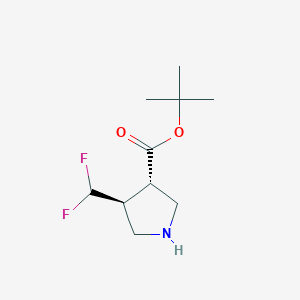
![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)
![4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B2775958.png)
